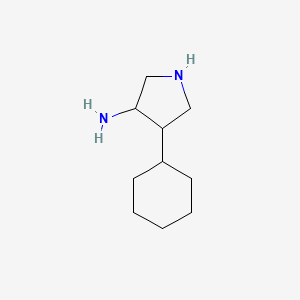

4-Cyclohexylpyrrolidin-3-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-Cyclohexylpyrrolidin-3-amine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular structure of 4-Cyclohexylpyrrolidin-3-amine can be analyzed using various techniques. For instance, mass spectrometry-based proteomics can provide information on the protein structure and dynamics . Techniques such as hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) can be used to reveal structural information .

Chemical Reactions Analysis

The chemical reactions involving 4-Cyclohexylpyrrolidin-3-amine can be analyzed using the principles of molecular chemistry . The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexylpyrrolidin-3-amine can be analyzed using various techniques. For instance, the solvent accessible surface areas, a new scale for interface propensities, and a cluster algorithm can be used to locate surface exposed areas with high interface propensities .

Aplicaciones Científicas De Investigación

Reaction with Chiral Secondary Amines in Organometallics

- Cyclometalation and Dehydrogenation : A study by Barloy et al. (2011) on the reaction of chiral secondary amines with organometallic complexes revealed insights into cyclometalation and dehydrogenation processes. This research contributes to understanding the synthesis and behavior of organometallic compounds (Barloy et al., 2011).

Applications in Cancer Treatment

- PARP Inhibitor Discovery : Penning et al. (2009) discussed the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, highlighting their potency and potential in cancer treatment. The study specifically mentions ABT-888, a compound in phase I clinical trials for cancer treatment (Penning et al., 2009).

Heterocyclic Synthesis

- Synthesis of Novel Enaminones and Azolopyrimidines : Behbehani and Ibrahim (2012) explored the use of 4-thiazolidinones for synthesizing various heterocyclic compounds, demonstrating the utility of these structures in diverse chemical syntheses (Behbehani & Ibrahim, 2012).

Synthesis of Pyrroles and Pyrazines

- Rh(II)-Catalyzed Reactions : Rostovskii et al. (2017) described the synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from various reactants, utilizing Rh(II) catalysts. This study provides insights into the synthesis of complex organic compounds (Rostovskii et al., 2017).

α-Amino Acids Decarboxylation

- Facile Method of Decarboxylation : Hashimoto et al. (1986) discovered a novel method for the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst. This method has implications for the synthesis of amino compounds (Hashimoto et al., 1986).

Asymmetric Michael Additions

- Catalysis with L-Proline Esters : Ruiz-Olalla et al. (2015) researched the use of methyl 4-aminopyrrolidine-2-carboxylates as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This study adds to the field of asymmetric organocatalysis (Ruiz-Olalla et al., 2015).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been found to interact with a variety of biological targets. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .

Result of Action

Pyrrolidine derivatives have been shown to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .

Direcciones Futuras

The future directions for research on 4-Cyclohexylpyrrolidin-3-amine could involve further exploration of its potential use in the treatment of Alzheimer’s disease. Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis and functionalization processes .

Propiedades

IUPAC Name |

4-cyclohexylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNANQPQQISZQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylpyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)

![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)

![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)

![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)

![7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493034.png)

![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493039.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)